Dimenformon prolongatum
Description
Dimenformon Prolongatum is a synthetic estrogen formulation composed of estradiol benzoate (EB) and estradiol phenylpropionate suspended in an oil solution. This combination is designed to provide a biphasic release profile: estradiol benzoate offers rapid absorption (shorter half-life of ~2–3 days), while estradiol phenylpropionate ensures prolonged hormonal activity (half-life of ~4–5 days) . It has been utilized in hormone replacement therapy (HRT) and experimental settings, such as inducing sexual receptivity in animal models . The formulation’s extended efficacy is attributed to the esterification of estradiol, which delays metabolic breakdown, allowing for less frequent administration compared to non-esterified estradiol .
Properties
CAS No. |
62322-24-1 |
|---|---|
Molecular Formula |
C52H60O6 |
Molecular Weight |
781 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H32O3.C25H28O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18;1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3;2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t22-,23-,24+,25+,27+;20-,21-,22+,23+,25+/m11/s1 |
InChI Key |
KQOZFKVWPNCLFD-RZCVHGTRSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Synonyms |
Org 369-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to Dimenformon Prolongatum, differing in ester composition, pharmacokinetics, or formulation strategies:
Estradiol Valerate (Progynon)
- Components : Single ester (estradiol valerate).
- Half-life : ~7–8 days.
- Formulation : Oil-based injectable.
- Comparison : Estradiol valerate provides a longer duration than this compound’s phenylpropionate component but lacks the biphasic release. It is widely used in HRT for moderate-term effects .
Estradiol Cypionate (Depo-Estradiol)
- Components : Single ester (estradiol cypionate).
- Half-life : ~11 days.
- Formulation : Oil-based injectable.
- Comparison: Cypionate’s extended half-life surpasses both components of this compound, making it suitable for monthly dosing.
Agofollin (Estradiol Dipropionate)
- Components : Single ester (estradiol dipropionate).
- Half-life : ~5–7 days.
- Formulation : Oil-based injectable.
- Comparison : Similar to this compound in using dual esterification, but Agofollin contains dipropionate alone, resulting in a less nuanced release profile .
Estandron Prolongatum
- Components : Estradiol benzoate, estradiol phenylpropionate, testosterone esters (propionate, phenylpropionate, isocaproate).
- Half-life : Variable, depending on ester combination.
- Formulation : Oil-based injectable.
- Comparison : Adds testosterone esters for androgen replacement, making it a combination HRT product rather than a pure estrogen formulation .
Climacteron
- Components : Estradiol undecylate, testosterone enanthate.
- Half-life : Estradiol undecylate (~20–30 days).
- Formulation : Oil-based injectable.
- Comparison: Targets menopausal symptoms with ultra-long-acting estradiol but includes testosterone, limiting its use to specific clinical contexts .
Pharmacokinetic and Clinical Comparison Table
Key Research Findings
- Formulation Strategy : this compound’s oil suspension mimics synthetic ACTH preparations (e.g., Acton Prolongatum with carboxymethyl cellulose) in prolonging action but uses esterification instead of polymer-based carriers .
- Efficacy in Models : In rodent studies, subcutaneous administration achieved sustained estradiol levels sufficient to induce sexual receptivity for 48–72 hours .
- Clinical Relevance : While largely supplanted by single-ester formulations (e.g., cypionate) in modern HRT, this compound’s biphasic design remains a historical benchmark for combination hormone therapies .
Notes on Functional Analogues
- Testex Prolongatum: A testosterone-based product with a similar "Prolongatum" suffix, highlighting the nomenclature’s association with sustained-release formulations despite differing active ingredients .
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